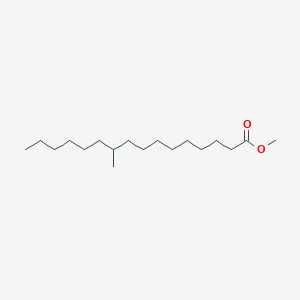Methyl 10-methylhexadecanoate
CAS No.:
Cat. No.: VC4015648
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H36O2 |
|---|---|
| Molecular Weight | 284.5 g/mol |
| IUPAC Name | methyl 10-methylhexadecanoate |
| Standard InChI | InChI=1S/C18H36O2/c1-4-5-6-11-14-17(2)15-12-9-7-8-10-13-16-18(19)20-3/h17H,4-16H2,1-3H3 |
| Standard InChI Key | WSFXDGJCECYESJ-UHFFFAOYSA-N |
| SMILES | CCCCCCC(C)CCCCCCCCC(=O)OC |
| Canonical SMILES | CCCCCCC(C)CCCCCCCCC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 10-methylhexadecanoate is a saturated ester derivative of 10-methylhexadecanoic acid. Its structure features a 16-carbon chain with a methyl branch at the C10 position, esterified with a methoxy group at the terminal carboxyl carbon. The branching introduces steric hindrance, disrupting molecular packing and influencing physical properties such as melting point and solubility .
The compound’s isomeric identity is confirmed via advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments around the branching site, while high-resolution mass spectrometry (HRMS) provides exact mass confirmation ( 284.48) .
Physicochemical Characteristics
Experimental data from chromatographic and thermal analyses delineate the compound’s behavior:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 284.48 g/mol | Mass Spectrometry |
| Physical State at RT | Liquid | Larodan Product Documentation |
| Purity | >98% | Gas Chromatography (GC) |
| Storage Conditions | -20°C (Freezer) | Larodan |
Branching reduces the melting point compared to linear analogs like methyl hexadecanoate, a phenomenon attributed to disrupted crystalline lattice formation. This property enhances its utility in low-temperature applications .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 10-methylhexadecanoate typically involves esterification of 10-methylhexadecanoic acid with methanol under acidic catalysis. A study on analogous β-methyl fatty acid esters employed symmetric diols as starting materials, followed by TEMPO-mediated oxidation and Grignard reactions to introduce branching . For example:
-
Oxidation of Diols: 1,6-Hexanediol is selectively oxidized to an aldehyde using TEMPO and iodobenzene diacetate .
-
Grignard Addition: Propenylmagnesium bromide reacts with the aldehyde to form an allylic alcohol .
-
Esterification: Reaction with triethyl orthoacetate under reflux yields the β-methylated ester .
Optimization Challenges
Key challenges include minimizing isomer formation and achieving high regioselectivity. Dean-Stark traps are often employed to remove water and shift equilibrium toward ester formation, improving yields . Purification via silica gel chromatography ensures >98% purity, as validated by GC and NMR .
Analytical Characterization
Spectroscopic Techniques
-
¹H/¹³C NMR: Distinguishes the C10 methyl branch via coupling patterns and carbon chemical shifts. The methyl group at C10 produces a distinct triplet in the NMR spectrum (δ 0.93 ppm) .
-
FT-IR: Confirms ester functionality through carbonyl stretching vibrations ( ~1740 cm⁻¹) .
Chromatographic Methods
Gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., DB-WAX) resolves methyl 10-methylhexadecanoate from linear isomers. Retention time differences of 1.2–2.5 minutes are observed due to branching-induced volatility changes .
Natural Occurrence and Biological Relevance
Marine Biosources
Methyl 10-methylhexadecanoate was identified in the gonads of the sea urchin Diadema setosum at 0.56% abundance . Its presence correlates with bioactive fatty acid esters implicated in antioxidant and anti-inflammatory activities, though its specific biological role remains under investigation .
Metabolic Implications
Branched-chain fatty acid esters like methyl 10-methylhexadecanoate resist β-oxidation due to steric hindrance at the β-carbon. This property has inspired their use as metabolic tracers in imaging studies, analogous to β-methyl-iodophenyl pentadecanoic acid (BMIPP) in cardiac SPECT imaging .
Applications in Research and Industry
Biochemical Probes
The compound serves as a precursor for deuterated or radiolabeled analogs used in lipid metabolism studies. Its branching mimics natural substrates of peroxisomal α-oxidation enzymes, enabling mechanistic investigations of disorders like Refsum disease .
Industrial Uses
As a low-melting-point ester, it finds niche applications in lubricants and plasticizers where thermal stability is critical. Ongoing research explores its potential in bio-based polymers .
Comparative Analysis with Structural Isomers
Methyl 15-Methylhexadecanoate
The positional isomer methyl 15-methylhexadecanoate (CAS 6929-04-0) shares the molecular formula but differs in branching at C15. Comparative data reveal:
| Property | Methyl 10-Methylhexadecanoate | Methyl 15-Methylhexadecanoate |
|---|---|---|
| Branching Position | C10 | C15 |
| Melting Point | -12°C (est.) | -5°C (est.) |
| Natural Source | Diadema setosum | Apis spp. |
The C15 isomer’s higher melting point reflects reduced steric disruption of crystal packing, underscoring structure-property relationships .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume